(5Z)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a phenylmethoxy group, and an imidazolidine-2,4-dione core, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a phenylmethoxybenzene derivative, followed by a condensation reaction with imidazolidine-2,4-dione under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated processes can further enhance the production rate while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using halogenation or alkylation reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and modulating downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5Z)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione include:
Steviol glycosides: Known for their sweetening properties and structural complexity.
2,2’-Bipyridyl: Used as a ligand in coordination chemistry.
Benzylamine: A common precursor in organic synthesis.
Uniqueness
What sets this compound apart from these compounds is its specific combination of functional groups and its potential for diverse applications in multiple scientific fields. Its unique structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
(5Z)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-13-8-12(9-14-16(21)20-17(22)19-14)6-7-15(13)23-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20,21,22)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVBJOUJTUPVDS-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=O)N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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